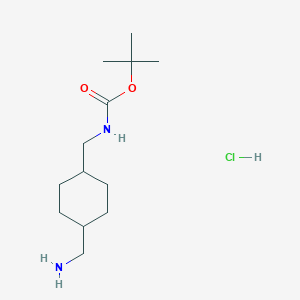

Boc-1,4-cis-damch HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-1,4-cis-damch HCl, also known as N-tert-butoxycarbonyl-1,4-cis-diaminocyclohexane hydrochloride, is a chemical compound used in organic synthesis for peptide and peptidomimetic synthesis. It is an important reagent for peptide synthesis, as it provides a stable, protected form of the amino acid side chain that can be deprotected under mild conditions. Boc-1,4-cis-damch HCl is an efficient and inexpensive reagent, and is widely used in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

- Application : Adsorption of tetracycline hydrochloride by Willow Catkins based biochar .

- Method : A novel biochar from willow catkins (WC) was prepared by a two-step pyrolysis and KOH activation to adsorb tetracycline hydrochloride (TCH) in water .

- Results : The maximum adsorption capacity of TCH on KWCBC determined by the Langmuir model was up to 1242.31 mg/g at 45 °C .

- Application : Synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer .

- Method : A green and efficient procedure was established to synthesize 1,4-dihydropyridines via one-pot Hantzsch reactions in buffering conditions without the use of organic solvent .

- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

Field

Biomass Conversion and Biorefinery

Field

Field

- Application : Boc Deprotection .

- Method : The boc deprotection of a compound using hydrochloric acid (HCl). The reaction mixture was stirred at room temperature for 24 hours .

- Results : The product was provided as a white solid .

- Application : Synthesis of 1,4-dihydropyridines .

- Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .

- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

Field

Field

- Application : Boc Deprotection .

- Method : The boc deprotection of a compound using hydrochloric acid (HCl). The reaction mixture was stirred at room temperature for 24 hours .

- Results : The product was provided as a white solid .

- Application : Synthesis of 1,4-dihydropyridines .

- Method : An efficient and green procedure for the Hantzsch reaction by one-pot cyclocondensation of aldehydes .

- Results : This method has several benefits including high yields, an environmentally friendly procedure, short reaction times, and a simple work-up procedure .

Field

Field

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYCYGZIZJGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-1,4-cis-damch HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)